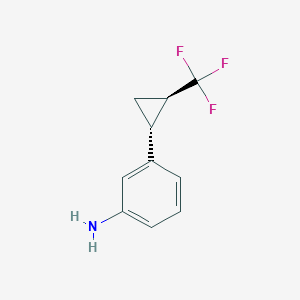

3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline

Description

Properties

IUPAC Name |

3-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)9-5-8(9)6-2-1-3-7(14)4-6/h1-4,8-9H,5,14H2/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMSYPHSYJUPSR-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(F)(F)F)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(F)(F)F)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline typically involves the cyclopropanation of an appropriate precursor with a trifluoromethylating agent. One common method includes the use of diazo compounds in the presence of a catalyst to introduce the cyclopropyl ring . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and electronic effects. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic distinctions between 3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline and related compounds:

Key Observations:

Cyclopropane vs. Oxirane Rings: Compounds like 1j () feature oxirane (epoxide) rings instead of cyclopropane.

Trifluoromethyl Placement: In 3-(Trifluoromethyl)aniline (), the CF₃ group is directly attached to the benzene ring, increasing electron-withdrawing effects on the aromatic system.

Steric and Stereochemical Effects: The (1R,2R)-stereochemistry of the target compound introduces chirality, which is absent in simpler analogs like 2-(3-Aminopropyl)aniline (). This stereospecificity could enhance enantioselective interactions in catalysis or pharmacology .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The CF₃ group and cyclopropane ring in the target compound increase lipophilicity (logP ~2.8 estimated) compared to 3-(Trifluoromethyl)aniline (logP ~2.1) and 2-(3-Aminopropyl)aniline (logP ~1.5). This enhances membrane permeability but may reduce aqueous solubility .

- Metabolic Stability: The CF₃ group is known to resist oxidative metabolism, suggesting improved stability over non-fluorinated analogs like 1j or 2-(3-Aminopropyl)aniline .

- Solubility: The rigid cyclopropane may reduce solubility in polar solvents compared to flexible-chain analogs (e.g., 2-(3-Aminopropyl)aniline) but improve crystallinity for formulation .

Biological Activity

3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline is a compound characterized by a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is 3-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]aniline. Its molecular formula is , and it features significant electronegativity due to the trifluoromethyl group, which influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀F₃N |

| IUPAC Name | 3-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]aniline |

| LogP (octanol-water partition coefficient) | 3.5 (indicative of lipophilicity) |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors by increasing its lipophilicity and electronic effects. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in disease pathways, which could be beneficial for drug development.

- Anticancer Activity : Preliminary data suggest that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, modifications have led to compounds with IC50 values as low as 0.003 M against certain tumor cell lines .

Comparative Analysis

In comparison to other trifluoromethyl-substituted anilines and cyclopropylamines, this compound stands out due to its specific stereochemistry and the combination of both trifluoromethyl and cyclopropyl groups. This unique structure imparts distinct chemical and biological properties that are advantageous in research applications.

| Compound | IC50 (M) | Activity |

|---|---|---|

| This compound | 0.003 | High cytotoxicity against cancer cells |

| Related Trifluoromethyl Aniline Derivative | ~0.092 | Moderate anticancer activity |

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated significant cytotoxicity against human colon adenocarcinoma cells (HT-29). The most active derivative exhibited an IC50 value of 0.003 M, indicating potent anticancer properties .

Case Study 2: Enzyme Interaction

Another research highlighted the interaction of this compound with human deacetylase Sirtuin 2 (HDSirt2), showing that it could inhibit this enzyme effectively, which is implicated in various diseases including cancer and neurodegeneration .

Q & A

Q. How can researchers confirm the stereochemical integrity of 3-((1R,2R)-rel-2-(trifluoromethyl)cyclopropyl)aniline during synthesis?

Methodological Answer: The stereochemistry of the cyclopropane ring can be validated using X-ray crystallography (for crystalline derivatives) or NOESY/ROESY NMR to observe spatial proximity of protons. For example, coupling constants () in H NMR between cyclopropane protons (typically 5–10 Hz) can indicate cis/trans configurations. Comparative analysis with known (1R,2R)-configured cyclopropane derivatives (e.g., latanoprost analogs in ) can provide reference data .

Q. What purification strategies are recommended for isolating this compound from byproducts?

Methodological Answer:

- Flash chromatography using hexane/ethyl acetate gradients (polarity adjusted for trifluoromethyl groups).

- Recrystallization in ethanol/water mixtures, leveraging the compound’s moderate solubility (similar to 3-(trifluoromethyl)aniline derivatives in ).

- HPLC with chiral stationary phases (e.g., amylose-based columns) to resolve enantiomeric impurities .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of the trifluoromethylcyclopropyl moiety in catalytic reactions?

Methodological Answer:

- DFT calculations (e.g., Gaussian, ORCA) to model transition states in cyclopropane ring-opening reactions. For example, the electron-withdrawing effect of the trifluoromethyl group can be quantified via Natural Bond Orbital (NBO) analysis.

- Molecular docking to assess interactions with biological targets (e.g., enzyme active sites), as demonstrated for trifluoromethylated anilines in .

Q. What experimental conditions mitigate racemization during functionalization of the aniline group?

Methodological Answer:

- Use low-temperature reactions (−20°C to 0°C) and sterically hindered bases (e.g., DIPEA) to minimize proton exchange at the aniline nitrogen.

- Monitor reaction progress via in-situ IR spectroscopy to detect intermediates prone to racemization (e.g., imine formation). Reference protocols for similar compounds () suggest yields >85% with these precautions .

Q. How to resolve contradictions in reported biological activity data for trifluoromethylcyclopropyl-aniline derivatives?

Methodological Answer:

- Conduct dose-response assays across multiple cell lines to account for variability in membrane permeability (e.g., using MDCK or Caco-2 models).

- Compare metabolic stability in liver microsomes (e.g., rat vs. human S9 fractions) to identify species-specific degradation pathways. Data from on 2-methyl-3-(trifluoromethyl)aniline’s biochemical applications can guide assay design .

Analytical and Stability Studies

Q. What accelerated stability testing protocols are suitable for assessing shelf-life under varying humidity?

Methodological Answer:

- ICH Q1A guidelines : Store samples at 40°C/75% RH for 6 months, with periodic HPLC-UV analysis (λ = 254 nm) to detect hydrolytic byproducts (e.g., cyclopropane ring-opening products).

- Karl Fischer titration to correlate moisture uptake with degradation rates. highlights similar stability challenges for 3-(trifluoromethyl)aniline derivatives .

Q. How to quantify trace impurities (e.g., regioisomers) in bulk batches?

Methodological Answer:

- LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile mobile phase.

- NMR spiking experiments using synthesized impurity standards (e.g., (1S,2S)-isomers from ) to confirm detection limits <0.1% .

Application-Driven Research

Q. What strategies enhance the solubility of this compound in aqueous media for in vivo studies?

Methodological Answer:

Q. How to evaluate the compound’s potential as a kinase inhibitor scaffold?

Methodological Answer:

- Kinase profiling using a panel of 100+ kinases (e.g., Eurofins KinaseProfiler).

- Structure-activity relationship (SAR) studies : Introduce substituents at the aniline para-position (e.g., halogens, methyl groups) and compare IC50 values. ’s data on cyclopropane-dicarboxylic acid derivatives provides a template .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.